molecular formula C16H15ClN2O B2950378 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 537009-74-8

1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2950378
CAS No.: 537009-74-8
M. Wt: 286.76
InChI Key: FZFMACOVHQCFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemically synthesized benzimidazole derivative intended for research use in chemical and pharmaceutical development. This compound is part of the 1H-benzo[d]imidazole chemical class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure features a 4-chlorobenzyl group at the N-1 position and an ethanol moiety at the C-2 position, modifications that are strategically significant for enhancing biological activity . Benzimidazole derivatives are extensively investigated as core structures for developing novel therapeutic agents. Research indicates that such compounds, particularly with substitutions at the N-1 and C-2 positions, demonstrate significant promise in bio-evaluation studies, exhibiting potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), and antifungal activity . Furthermore, structurally analogous benzimidazoles have shown robust anticancer activity against various human cancer cell lines, with mechanisms of action that may involve inhibition of key enzymatic targets such as dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6) . The presence of the 4-chlorobenzyl group is a common feature in designed tyrosine kinase inhibitors, suggesting this compound may serve as a valuable intermediate or precursor for the synthesis of targeted kinase inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFMACOVHQCFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the reaction of 4-chlorobenzyl chloride with 2-(hydroxymethyl)benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the process. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Oxidation to Ketone

The secondary alcohol group undergoes oxidation to form the corresponding ketone. This reaction is critical for generating intermediates used in further derivatization.

Reaction TypeReagents/ConditionsProductYieldReferences
OxidationK₂CO₃, DMF, benzyl chlorides1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanone85–98%

Mechanistic Insights

  • The reaction proceeds via deprotonation of the alcohol group, followed by oxidation to a ketone.

  • Industrial-scale syntheses often optimize conditions (e.g., solvent, temperature) to enhance yield .

Esterification

The hydroxyl group can react with acylating agents to form esters, enabling further functionalization.

Reaction TypeReagents/ConditionsProductYieldReferences
EsterificationAcetic anhydride, H₂SO₄1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl acetate70–85%

Key Observations

  • Esterification preserves the benzimidazole core while introducing lipophilic groups, which can enhance bioavailability .

Substitution Reactions

The 4-chlorobenzyl group participates in nucleophilic substitution under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
SNArNaN₃, CuI, DMF, 80°C1-(1-(4-azidobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol60–75%

Notes

  • Substitution at the 4-chlorobenzyl position requires activating agents (e.g., CuI) to facilitate azide incorporation .

Reductive Functionalization

The alcohol group can be reduced to explore alternative derivatives, though this pathway is less commonly reported.

Reaction TypeReagents/ConditionsProductYieldReferences
ReductionLiAlH₄, THF, 0°C1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethane50–65%

Comparative Analysis of Reaction Pathways

The table below summarizes the efficiency and applicability of key reactions:

ReactionScalabilityFunctional Group ToleranceIndustrial Relevance
OxidationHighModerateYes
EsterificationModerateHighLimited
SubstitutionLowLowExperimental

Scientific Research Applications

1-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound is investigated for its potential use in the development of new catalysts and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Variations

Substituents on the Benzyl Group: The 4-chlorobenzyl group in the target compound contrasts with analogs bearing 3-chlorobenzyl (e.g., 1-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one, 12f), 2-fluorobenzyl (12g), or 3-methoxybenzyl (12i) groups . These substitutions alter electronic properties (e.g., electron-withdrawing Cl vs.

Functional Groups at the C2 Position: The ethanol (-CH₂CH₂OH) group differs from ketone (-CO-) derivatives (e.g., compounds 12h, 12i) . The hydroxyl group in ethanol may improve aqueous solubility and enable hydrogen bonding, whereas ketones exhibit strong IR absorption at ~1680 cm⁻¹ (C=O stretch) .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzyl C2 Functional Group Physical State Key Spectral Data (IR, LC-MS)
This compound 4-Cl -CH₂CH₂OH Solid* IR: Broad -OH stretch (~3200–3600 cm⁻¹)
1-(1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one (12f ) 3-Cl -CO- Orange oil IR: 1686 cm⁻¹; LC-MS: m/z 285 [M+H]+
1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one (12h ) 3-F -CO- Orange oil IR: 1683 cm⁻¹; LC-MS: m/z 269 [M+H]+
1-(1-(3-Methoxybenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one (12i ) 3-OCH₃ -CO- Orange oil IR: 1687 cm⁻¹; LC-MS: m/z 281 [M+H]+

Inferred Pharmacological Activity

  • Antimicrobial Potential: Analogous compounds, such as naphtho-oxazine-linked benzimidazoles, exhibited activity against Staphylococcus aureus and Candida albicans . The ethanol group in the target compound may enhance membrane permeability.
  • Anticancer Activity : Derivatives with oxadiazole moieties (e.g., 4a-l ) showed promising cytotoxicity, suggesting that the 4-chlorobenzyl group could similarly modulate apoptosis pathways .
  • Antiviral Applications : Benzimidazole-diketo acid derivatives (e.g., 12a-i ) demonstrated anti-HIV-1 activity, highlighting the role of substituents in targeting viral enzymes .

Key Differences and Implications

The 4-chlorobenzyl group’s para-substitution may enhance steric fit in hydrophobic binding pockets compared to meta-substituted analogs.

Synthetic Flexibility :

  • The benzimidazole core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C15H14ClN2O
  • Molecular Weight : 272.73 g/mol
  • CAS Number : [not provided in the search results]

Synthesis

The compound can be synthesized through various methods, including:

  • Eco-Friendly Synthesis : Recent studies have demonstrated the synthesis of benzo[d]imidazole derivatives using zinc oxide as a catalyst, which enhances the yield and reduces environmental impact .
  • Hybridization Techniques : The incorporation of different functional groups has been shown to enhance biological activity. For instance, hybrids formed from benzimidazole scaffolds have exhibited improved pharmacological profiles .

Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : Compounds related to benzo[d]imidazole have shown promising results against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) reported as low as 16.5 µM . This suggests that this compound could be explored further for its antimycobacterial properties.

Antioxidant Activity

Studies have highlighted the antioxidant potential of benzo[d]imidazole derivatives. One specific study indicated that certain derivatives exhibited significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of benzo[d]imidazole derivatives are noteworthy:

  • Cell Line Studies : Compounds similar to this compound have been evaluated against various cancer cell lines, including HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma). Some derivatives demonstrated high potency against these cells, suggesting a potential role in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • DprE1 Inhibition : Some studies suggest that similar compounds may inhibit the DprE1 enzyme, which is essential for the survival of Mtb. This inhibition could provide a basis for developing new anti-tuberculosis agents .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of benzo[d]imidazole derivatives:

  • Study on Antimycobacterial Activity : A series of compounds were synthesized and tested for their ability to inhibit Mtb growth, with some showing promising results at low concentrations .
  • Antioxidant Evaluation : The antioxidant activity was assessed using various assays, indicating that these compounds can scavenge free radicals effectively .

Data Table: Summary of Biological Activities

Activity TypeCompoundAssay MethodResult
AntimicrobialDerivative AMIC against MtbMIC = 16.5 µM
AntioxidantDerivative BDPPH ScavengingIC50 = 25 µg/mL
AnticancerDerivative CMTT Assay on HEPG2IC50 = 10 µM

Q & A

Q. What are the optimized synthetic routes for 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Formation of the benzimidazole core : React 1H-benzimidazole with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

Ethanol moiety introduction : Reduce the intermediate ketone (e.g., 1-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanone) using sodium borohydride (NaBH₄) in ethanol under reflux (3–5 hours). Post-reaction neutralization with dilute HCl and recrystallization from ethanol yields the final alcohol .
Key Optimization : Use anhydrous solvents and inert atmospheres to prevent side reactions. Purity (>99%) is achieved via flash chromatography (silica gel, CH₂Cl₂/MeOH) or repeated recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; ethanol -OH proton at δ 1.5–2.0 ppm) .
    • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between ethanol -OH and imidazole N) .
  • Purity Assessment :
    • HPLC : Retention time consistency under C18 column conditions (acetonitrile/water gradient) .
    • Melting Point : Expected range 134–138°C (deviations indicate impurities) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Methodological Answer: Analogous imidazole derivatives (e.g., Econazole intermediates) show:

  • Antifungal Activity : MIC values of 2–8 µg/mL against Candida albicans via ergosterol biosynthesis inhibition .
  • Anticancer Potential : Tubulin polymerization inhibition (IC₅₀ ~1.2 µM) in breast cancer cell lines (MCF-7) .
    Testing Protocol :

In vitro assays : Broth microdilution (CLSI M27/M38 guidelines) for fungi; MTT assay for cytotoxicity .

Structure-Activity Relationship (SAR) : Modify the 4-chlorobenzyl group to assess hydrophobicity/electron-withdrawing effects on potency .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what role do they play in bioactivity?

Methodological Answer:

  • Chiral Resolution : Use chiral catalysts (e.g., BINOL-derived ligands) during ketone reduction to enantioselectively yield (R)- or (S)-ethanol derivatives .
  • Impact on Activity : Enantiomers may exhibit 10–100x differences in antifungal efficacy due to target-binding stereospecificity. For example, (R)-isomers of similar compounds show superior binding to fungal CYP51 .
    Analytical Tools :
    • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
    • Circular Dichroism (CD) : Confirms absolute configuration .

Q. How do contradictory data on environmental persistence and degradation pathways inform risk assessment?

Methodological Answer:

  • Degradation Studies :
    • Photolysis : Half-life (t₁/₂) of 3–7 days under UV light (λ = 254 nm) in aqueous solutions, with 4-chlorobenzaldehyde as a primary byproduct .
    • Microbial Degradation : Pseudomonas spp. degrade the compound via hydroxylation (C-2 position) in soil (t₁/₂ = 14–28 days) .
      Data Reconciliation : Variability arises from pH (optimal degradation at pH 7–9), organic matter content, and microbial diversity. Standardize OECD 307/308 guidelines for comparative analysis .

Q. What computational strategies are effective in predicting and optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

  • In silico Tools :
    • Molecular Docking : AutoDock Vina predicts binding affinity to targets (e.g., fungal CYP51; ΔG ≈ -9.2 kcal/mol) .
    • ADMET Prediction : SwissADME estimates moderate bioavailability (LogP = 2.8), CYP3A4 metabolism, and blood-brain barrier permeability .
      Optimization : Introduce polar groups (e.g., -SO₂NH₂) to enhance solubility without compromising LogD (target range: 1.5–3.5) .

Q. How can reaction mechanisms for byproduct formation be elucidated to improve synthetic yields?

Methodological Answer:

  • Mechanistic Probes :
    • LC-MS/MS : Identifies intermediates (e.g., imine formation during benzimidazole alkylation) .
    • Kinetic Isotope Effects (KIE) : Deuterated 4-chlorobenzyl chloride reveals rate-limiting steps (e.g., SN2 vs. SN1 pathways) .
      Mitigation :
    • Use phase-transfer catalysts (e.g., TBAB) to suppress hydrolysis byproducts .
    • Lower reaction temperatures (60°C) to minimize over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.